1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a fluoroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-methylpyrazole with 2-fluoroethylamine under controlled conditions to introduce the fluoroethyl group. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then further reacted with 1-methylpyrazole-3-carbaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A related compound with similar structural features but different functional groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with distinct chemical properties.
Uniqueness
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17ClFN5 |
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Molecular Weight |
273.74 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-9-11(8-17(14-9)6-4-12)13-7-10-3-5-16(2)15-10;/h3,5,8,13H,4,6-7H2,1-2H3;1H |
InChI Key |
DUFLLWDPEXOITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=NN(C=C2)C)CCF.Cl |
Origin of Product |
United States |
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